molecular formula C14H12O B3025317 3,7-Dimethyldibenzofuran CAS No. 41738-54-9

3,7-Dimethyldibenzofuran

Cat. No.: B3025317
CAS No.: 41738-54-9
M. Wt: 196.24 g/mol
InChI Key: VFCRTEVRAODBLT-UHFFFAOYSA-N
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Description

3,7-Dimethyldibenzofuran: is an organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring. The compound this compound is characterized by the presence of two methyl groups attached to the 3rd and 7th positions of the dibenzofuran skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyldibenzofuran can be achieved through various methods. One common approach involves the cyclization of methylated benzofuran derivatives. For instance, methyl 3-acetylbenzofuran-2-ylacetate undergoes C-methylation to form methyl 2-(3-acetylbenzofuran-2-yl)propionate. These compounds can then be cyclized to form dibenzofurandiols upon treatment with sodium methoxide in boiling methanol .

Industrial Production Methods: Industrial production of this compound may involve the use of marine-derived microorganisms. For example, the compound can be efficiently prepared from marine-derived fungi such as Aspergillus versicolor .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethyldibenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of radical cations, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

3,7-Dimethyldibenzofuran has several scientific research applications across different fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromaticity and heterocyclic chemistry.

    Biology: The compound has been studied for its antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 3,7-Dimethyldibenzofuran is unique due to its specific methyl substitutions, which influence its chemical reactivity and biological activity. The presence of methyl groups at the 3rd and 7th positions enhances its stability and alters its interaction with various reagents and biological targets compared to its non-methylated or differently substituted counterparts .

Properties

IUPAC Name

3,7-dimethyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-9-3-5-11-12-6-4-10(2)8-14(12)15-13(11)7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRTEVRAODBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(O2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50505954
Record name 3,7-Dimethyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41738-54-9
Record name 3,7-Dimethyldibenzo[b,d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50505954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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